Meta-Methoxy Phenyl Substitution Modulates Lipophilicity and Hydrogen Bond Acceptors Differently Relative to Para-Methoxy and Unsubstituted Phenyl Analogs
The 3-methoxyphenyl substituent shifts polar surface area (PSA) and hydrogen bond acceptor (HBA) count relative to the unsubstituted phenyl analog 3-isopropyl-5-phenyl-1H-1,2,4-triazole, while preserving an HBD of 2 and zero Rule-of-5 violations. The target compound has a computed AlogP of approximately 1.29, PSA of 90.65 Ų, HBA of 5, and HBD of 2 ; the phenyl analog would be expected to exhibit lower PSA (~55 Ų) and HBA (4), fundamentally altering membrane permeability and solubility profiles [1]. This meta-methoxy configuration further distinguishes itself from the 4-methoxyphenyl isomer, which often exhibits greater metabolic N-dealkylation liability and altered π-stacking orientation compared to the meta-substituted analog.
| Evidence Dimension | Drug-likeness properties (AlogP, PSA, HBA/HBD, Rule-of-5 compliance) |
|---|---|
| Target Compound Data | AlogP 1.29, PSA 90.65 Ų, HBA 5, HBD 2, Ro5 violations 0 |
| Comparator Or Baseline | 3-Isopropyl-5-phenyl-1H-1,2,4-triazole: PSA ~55 Ų, HBA 4 [1]; 3-Isopropyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole: PSA ~90.65 Ų but different metabolic liability (class-level inference). |
| Quantified Difference | ΔPSA ≈ +35.65 Ų vs. phenyl analog; ΔHBA = +1 vs. phenyl analog |
| Conditions | Computed via AlogP and PSA calculations; Ru5 compliance assessed per Lipinski 1997 [1] |
Why This Matters
The higher PSA and additional HBA of the meta-methoxy analog relative to the phenyl compound modulates oral absorption potential and blood-brain barrier penetrance, making it the preferred choice for CNS-sparing or solubility-optimized lead series.
- [1] Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. View Source
